![molecular formula C17H18FN3O3 B5322920 N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5322920.png)
N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide, commonly known as AFN-1252, is a novel antibacterial agent that has gained significant attention in recent years. It belongs to the class of FabI inhibitors, which are known to inhibit the bacterial fatty acid biosynthesis pathway. AFN-1252 has shown promising results in preclinical studies and has the potential to be used as an alternative to currently available antibiotics.
Mécanisme D'action
AFN-1252 exerts its antibacterial activity by inhibiting the activity of FabI, which is an essential enzyme in the bacterial fatty acid biosynthesis pathway. This pathway is critical for the synthesis of cell membranes in bacteria, and inhibition of FabI results in the disruption of bacterial membrane integrity, leading to cell death.
Biochemical and physiological effects:
AFN-1252 has been shown to have minimal toxicity in vitro and in vivo studies. It has a low potential for drug-drug interactions and does not affect the human cytochrome P450 system. AFN-1252 has also been shown to have a low propensity for the development of resistance, which is a major concern with currently available antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
AFN-1252 has several advantages for use in laboratory experiments. It has a broad spectrum of activity against various bacterial strains and has a low potential for toxicity and drug-drug interactions. However, one limitation is that AFN-1252 is not effective against Gram-negative bacteria, which limits its potential use in certain applications.
Orientations Futures
There are several future directions for research on AFN-1252. One area of focus is the development of combination therapies that can enhance the antibacterial activity of AFN-1252 against Gram-positive bacteria. Another area of interest is the evaluation of the potential use of AFN-1252 in the treatment of chronic infections, such as osteomyelitis and endocarditis. Additionally, further studies are needed to understand the mechanism of resistance to AFN-1252 and to develop strategies to overcome this resistance.
Méthodes De Synthèse
AFN-1252 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis starts with the reaction of 2-fluoropyridine-3-carboxylic acid with 2-bromoanisole to form 2-(2-fluorophenoxy)pyridine-3-carboxylic acid. This intermediate is then reacted with N-Boc-L-alanine to form N-Boc-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide. The final step involves the removal of the Boc group to obtain AFN-1252.
Applications De Recherche Scientifique
AFN-1252 has been extensively studied for its antibacterial activity against various bacterial strains. It has been shown to be highly effective against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), which is a major cause of hospital-acquired infections. AFN-1252 has also shown activity against other Gram-positive bacteria, such as Streptococcus pneumoniae and Enterococcus faecalis.
Propriétés
IUPAC Name |
(2S)-2-acetamido-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-11(21-12(2)22)16(23)20-10-13-6-5-9-19-17(13)24-15-8-4-3-7-14(15)18/h3-9,11H,10H2,1-2H3,(H,20,23)(H,21,22)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJLTFJNXUVWFM-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.